1-Phenyl-N-(propylcarbamoyl)prop-1-ene-2-sulfonamide
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Overview
Description
1-Phenyl-N-(propylcarbamoyl)prop-1-ene-2-sulfonamide is an organic compound that features a phenyl group, a propylcarbamoyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-(propylcarbamoyl)prop-1-ene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted alkene with a sulfonamide derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-N-(propylcarbamoyl)prop-1-ene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Phenyl-N-(propylcarbamoyl)prop-1-ene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-N-(propylcarbamoyl)prop-1-ene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-2-en-1-one: A related compound with a similar structure but lacking the sulfonamide group.
N-Phenylpropionamide: Another related compound with a similar amide group but different overall structure.
Uniqueness
1-Phenyl-N-(propylcarbamoyl)prop-1-ene-2-sulfonamide is unique due to the presence of both the sulfonamide and propylcarbamoyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56752-79-5 |
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Molecular Formula |
C13H18N2O3S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
1-(1-phenylprop-1-en-2-ylsulfonyl)-3-propylurea |
InChI |
InChI=1S/C13H18N2O3S/c1-3-9-14-13(16)15-19(17,18)11(2)10-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H2,14,15,16) |
InChI Key |
IVUMBENRUDDTHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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